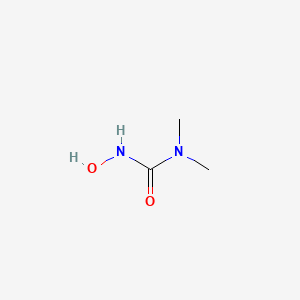
2,2'-(Oxydibenzene-4,1-diyl)dioxirane
Overview
Description
2,2’-(Oxydibenzene-4,1-diyl)dioxirane is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol It is known for its unique structure, which includes an oxirane ring and an oxydibenzene moiety
Preparation Methods
The synthesis of 2,2’-(Oxydibenzene-4,1-diyl)dioxirane typically involves the reaction of oxirane with oxydibenzene derivatives under specific conditions. One common method involves the use of methanol as a solvent, with the reaction carried out at temperatures around 93.5-94°C . Industrial production methods may vary, but they generally follow similar synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2,2’-(Oxydibenzene-4,1-diyl)dioxirane is a versatile compound that undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a powerful oxidizing agent that can selectively oxidize certain functional groups without affecting others. Common reagents used in these reactions include oxidants like potassium peroxymonosulfate. The major products formed from these reactions depend on the specific substrates and conditions used.
Scientific Research Applications
2,2’-(Oxydibenzene-4,1-diyl)dioxirane has numerous applications in scientific research. In chemistry, it is used as an oxidizing agent for the selective oxidation of alcohols, amines, phenols, and other substrates . In biology, it is employed in the synthesis of various biomolecules and natural products. In medicine, it has potential applications in drug synthesis and development. Industrially, it is used in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2,2’-(Oxydibenzene-4,1-diyl)dioxirane involves the transfer of an oxygen atom to the substrate, forming an intermediate compound. This intermediate then reacts with the oxidant to produce the final product . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparison with Similar Compounds
2,2’-(Oxydibenzene-4,1-diyl)dioxirane can be compared with other similar compounds, such as dimethyldioxirane and other dioxirane derivatives . These compounds share similar oxidizing properties but differ in their specific structures and reactivity. The uniqueness of 2,2’-(Oxydibenzene-4,1-diyl)dioxirane lies in its ability to selectively oxidize certain functional groups without affecting others, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
2-[4-[4-(oxiran-2-yl)phenoxy]phenyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-5-13(6-2-11(1)15-9-17-15)19-14-7-3-12(4-8-14)16-10-18-16/h1-8,15-16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNRJGLDZNCKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C4CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287141 | |
| Record name | 2,2'-(oxydibenzene-4,1-diyl)dioxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5280-88-6 | |
| Record name | NSC49200 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-(oxydibenzene-4,1-diyl)dioxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





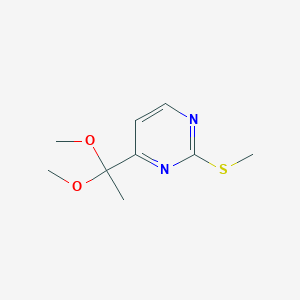

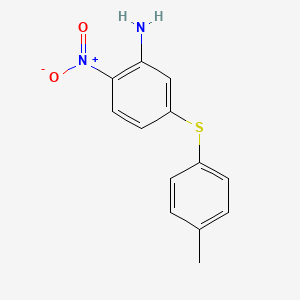
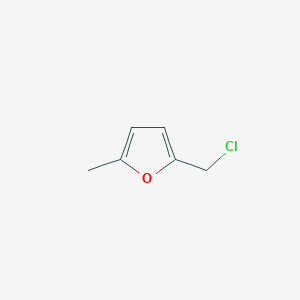
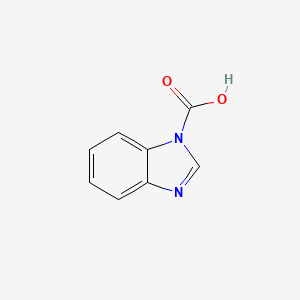




![1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B3053234.png)
